molecular formula C8H12ClNOS B2987405 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole CAS No. 1503142-43-5

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Cat. No. B2987405
M. Wt: 205.7
InChI Key: JQRCTAVCRCUWOZ-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular formula, molecular weight, and the type of functional groups present in the molecule.



Synthesis Analysis

The synthesis of the compound would involve a detailed step-by-step process, starting from the reactants to the final product, including the conditions and catalysts used.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The compound’s reactivity would be studied under various conditions and with different reagents.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.


Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The molecular structure and properties of thiazole derivatives have been studied extensively through DFT calculations, demonstrating their potential in biological applications. For instance, molecular docking results suggest biological effects based on the prediction of molecular interactions, highlighting the relevance of these compounds in therapeutic research (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Characterization

Research into the synthesis and characterization of thiazole derivatives reveals their potential as antitumor and antifilarial agents. A study detailed the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant in vivo antifilarial activity, indicating the therapeutic potential of such compounds (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Non-Covalent Interaction Analysis

Investigations based on non-covalent interactions have been conducted to understand the intramolecular and intermolecular forces driving the stability and reactivity of thiazole compounds. Such studies contribute to the design of molecules with desired chemical properties and biological activities (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).

Antifungal and Antimicrobial Activities

Thiazole derivatives have shown promise in antifungal and antimicrobial applications. Research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated significant antifungal effects against types of fungi, suggesting these compounds could be developed into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Corrosion Inhibition

Thiazole compounds have also been studied for their potential in corrosion inhibition, providing insights into their applications in industrial settings. Their effectiveness in protecting mild steel in acid media through thermodynamic, electrochemical, and quantum chemical methods has been documented, offering a basis for developing new corrosion inhibitors (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Safety And Hazards

The safety and hazards associated with the compound would be assessed based on its reactivity, toxicity, and environmental impact.


Future Directions

Future research directions would depend on the compound’s properties and potential applications. This could involve optimizing its synthesis, studying its reactivity under new conditions, or exploring its potential uses in areas like medicine or materials science.


Please note that this is a general approach and the specific methods and techniques would depend on the nature of the compound. For a specific compound like “4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole”, you would need to consult the scientific literature or conduct experimental studies.


properties

IUPAC Name

4-(chloromethyl)-2-(2-methoxypropan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRCTAVCRCUWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

CAS RN

1503142-43-5
Record name 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole
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